6-Amino-5-{(E)-[2-(benzenesulfonyl)phenyl]diazenyl}naphthalene-2-sulfonic acid
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Overview
Description
6-Amino-5-{(E)-[2-(benzenesulfonyl)phenyl]diazenyl}naphthalene-2-sulfonic acid is a complex organic compound derived from naphthalene. It features both amino and sulfonic acid functional groups, making it a versatile molecule in various chemical reactions. This compound is particularly notable for its applications in dye synthesis and other industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-{(E)-[2-(benzenesulfonyl)phenyl]diazenyl}naphthalene-2-sulfonic acid typically involves the diazotization of aniline derivatives followed by azo coupling with naphthalenesulfonic acid derivatives. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-{(E)-[2-(benzenesulfonyl)phenyl]diazenyl}naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under strong oxidizing conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium dithionite.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
6-Amino-5-{(E)-[2-(benzenesulfonyl)phenyl]diazenyl}naphthalene-2-sulfonic acid is widely used in scientific research due to its versatile chemical properties:
Chemistry: As a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Amino-5-{(E)-[2-(benzenesulfonyl)phenyl]diazenyl}naphthalene-2-sulfonic acid involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
1-Aminonaphthalene-4-sulfonic acid: Used in dye synthesis.
2-Aminonaphthalene-5-sulfonic acid: Known for its role in pigment production.
Properties
CAS No. |
113737-25-0 |
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Molecular Formula |
C22H17N3O5S2 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
6-amino-5-[[2-(benzenesulfonyl)phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C22H17N3O5S2/c23-19-13-10-15-14-17(32(28,29)30)11-12-18(15)22(19)25-24-20-8-4-5-9-21(20)31(26,27)16-6-2-1-3-7-16/h1-14H,23H2,(H,28,29,30) |
InChI Key |
PDSNXDOPZJXYBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)N |
Origin of Product |
United States |
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